Cas no 40492-96-4 (Hexanamide, 2,6-diamino-N-(4-nitrophenyl)-, hydrobromide (1:2), (2S)-)
Hexanamide, 2,6-diamino-N-(4-nitrophenyl)-, hydrobromide (1:2), (2S)- Chemical and Physical Properties
Names and Identifiers
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- Hexanamide, 2,6-diamino-N-(4-nitrophenyl)-, hydrobromide (1:2), (2S)-
- H-Lys-pNA · 2 HBr
- H-LYS-PNA 2HBR
- L -LYSINE P-NITROANILIDE DIHYDROBROMIDE CRYSTALLINE
- H-Lys-pNA
- L-LYSINE 4-NITROANILIDE DIHYDROBROMIDE
- L-LYSINE P-NITROANILIDE DIHYDROBROMIDE
- L-LYSINE-P-NITROANILIDE DIHBR
- LYSINE-PNA 2 HBR
- AKOS027327882
- L-9340
- (S)-2,6-Diamino-N-(4-nitrophenyl)hexanamide dihydrobromide
- 40492-96-4
- MFCD00050686
- (2S)-2,6-diamino-N-(4-nitrophenyl)hexanamide;dihydrobromide
- HY-W141993
- AS-46907
- H-Lys-pNA.2HBr
- F10883
- H-Lys-pNA 2 HBr
- CS-0201779
- CID 24802272
- DA-75057
- OGBCOCPRBXZLNA-IDMXKUIJSA-N
- H-Lys-pNA?2HBr
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- MDL: MFCD00050686
- Inchi: 1S/C12H18N4O3.2BrH/c13-8-2-1-3-11(14)12(17)15-9-4-6-10(7-5-9)16(18)19;;/h4-7,11H,1-3,8,13-14H2,(H,15,17);2*1H/t11-;;/m0../s1
- InChI Key: OGBCOCPRBXZLNA-IDMXKUIJSA-N
- SMILES: Br.Br.O=C([C@H](CCCCN)N)NC1C=CC(=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 425.99000
- Monoisotopic Mass: 425.99022g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 8
- Complexity: 298
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 127Ų
Experimental Properties
- PSA: 126.96000
- LogP: 4.90260
Hexanamide, 2,6-diamino-N-(4-nitrophenyl)-, hydrobromide (1:2), (2S)- Security Information
- WGK Germany:3
Hexanamide, 2,6-diamino-N-(4-nitrophenyl)-, hydrobromide (1:2), (2S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | L7002-250MG |
L-Lysine p-nitroanilide dihydrobromide |
40492-96-4 | 250MG |
¥487.72 | 2022-02-22 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | L7002-1G |
L-Lysine p-nitroanilide dihydrobromide |
40492-96-4 | 1G |
¥1492.79 | 2022-02-22 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | L7002-5G |
L-Lysine p-nitroanilide dihydrobromide |
40492-96-4 | 5G |
¥6666.38 | 2022-02-22 | ||
| Apollo Scientific | BIB6094-5g |
L-Lysine 4-nitroanilide dihydrobromide |
40492-96-4 | 5g |
£580.00 | 2025-02-19 | ||
| abcr | AB478164-1 g |
H-Lys-pNA 2HBr; . |
40492-96-4 | 1g |
€206.00 | 2023-04-20 | ||
| abcr | AB478164-5 g |
H-Lys-pNA 2HBr; . |
40492-96-4 | 5g |
€674.00 | 2023-04-20 | ||
| A2B Chem LLC | AF57443-250mg |
(S)-2,6-Diamino-N-(4-nitrophenyl)hexanamide dihydrobromide |
40492-96-4 | 250mg |
$127.00 | 2023-12-30 | ||
| A2B Chem LLC | AF57443-1g |
(S)-2,6-Diamino-N-(4-nitrophenyl)hexanamide dihydrobromide |
40492-96-4 | ≥98% | 1g |
$193.00 | 2024-04-20 | |
| A2B Chem LLC | AF57443-5g |
(S)-2,6-Diamino-N-(4-nitrophenyl)hexanamide dihydrobromide |
40492-96-4 | ≥98% | 5g |
$774.00 | 2024-04-20 | |
| Key Organics Ltd | AS-46907-1G |
h-lys-pna 2hbr |
40492-96-4 | >95% | 1g |
£361.00 | 2025-02-09 |
Hexanamide, 2,6-diamino-N-(4-nitrophenyl)-, hydrobromide (1:2), (2S)- Suppliers
Hexanamide, 2,6-diamino-N-(4-nitrophenyl)-, hydrobromide (1:2), (2S)- Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Additional information on Hexanamide, 2,6-diamino-N-(4-nitrophenyl)-, hydrobromide (1:2), (2S)-
Hexanamide, 2,6-diamino-N-(4-nitrophenyl)-, hydrobromide (1:2), (2S)- (CAS No. 40492-96-4): A Comprehensive Overview
Hexanamide, 2,6-diamino-N-(4-nitrophenyl)-, hydrobromide (1:2), (2S)-, identified by the CAS number 40492-96-4, is a specialized chemical compound with significant applications in the field of pharmaceutical research and development. This compound belongs to the amide class of molecules, characterized by its unique structural and functional properties. The presence of multiple substituents, including diamino and nitrophenyl groups, makes it a versatile candidate for various biochemical interactions and drug-like activities.
The hydrobromide salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for experimental applications in vitro. The stereochemistry indicated by the (2S) configuration suggests a specific spatial arrangement of atoms, which can influence its biological activity and interaction with target enzymes or receptors.
In recent years, there has been growing interest in amide-based compounds due to their potential as pharmacological agents. The nitrophenyl group in Hexanamide, 2,6-diamino-N-(4-nitrophenyl)-, hydrobromide (1:2), (2S)- plays a crucial role in modulating reactivity and bioavailability. This moiety has been extensively studied for its ability to participate in hydrogen bonding and π-stacking interactions, which are essential for binding to biological targets.
Current research in the field of medicinal chemistry has highlighted the importance of tailored molecular structures in drug design. The diamino groups at the 2 and 6 positions provide multiple sites for functionalization, allowing chemists to fine-tune the properties of the compound. This flexibility has led to its exploration as a precursor or intermediate in the synthesis of more complex molecules with therapeutic potential.
The hydrobromide salt form not only improves solubility but also influences the compound's stability and handling characteristics. These properties are critical when conducting experiments that require precise control over reaction conditions and product isolation.
One of the most promising areas of research involving this compound is its potential as an inhibitor or modulator of enzyme activity. Enzymes are central to many biological pathways, and their inhibition can lead to therapeutic effects. The structural features of Hexanamide, 2,6-diamino-N-(4-nitrophenyl)-, hydrobromide (1:2), (2S)-, particularly the nitrophenyl group and the amine functionalities, make it a candidate for interacting with enzyme active sites.
Recent studies have demonstrated that nitroaromatic compounds can exhibit significant biological activity due to their ability to engage in redox reactions or alter electron density in target proteins. The presence of a nitro group in this molecule could potentially allow it to act as a redox-active species, influencing cellular signaling pathways or metabolic processes.
The stereochemical configuration at the second carbon atom is particularly noteworthy. Chiral compounds often exhibit different biological activities depending on their stereochemistry, making them valuable tools for studying enantioselective interactions. The (2S) configuration suggests that this compound may have specific enantioselective properties that could be exploited in drug development.
In addition to its potential as an enzyme inhibitor, this compound has also been explored for its interactions with nucleic acids. The ability of amides to form hydrogen bonds with DNA and RNA makes them useful candidates for developing nucleic acid-based therapies or diagnostic tools. The unique structural features of this molecule could allow it to bind specifically to certain sequences or structures within nucleic acids.
The pharmaceutical industry has shown increasing interest in developing small molecule drugs that can modulate protein-protein interactions. Amide-based compounds are well-suited for this purpose due to their ability to engage in multiple types of non-covalent interactions. The combination of amino groups and aromatic rings provides multiple opportunities for binding to protein surfaces.
The use of computational methods such as molecular docking and molecular dynamics simulations has become essential in evaluating the potential binding affinity and interaction modes of small molecules like this one. These techniques allow researchers to predict how a compound will interact with biological targets before conducting expensive wet-lab experiments.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency than ever before. This has opened up new possibilities for exploring their biological activities.
In conclusion, Hexanamide, 2,6-diamino-N-(4-nitrophenyl)-, hydrobromide (1:2), (2S)- represents a promising candidate for further investigation in pharmaceutical research. Its unique structural features make it suitable for various applications ranging from enzyme inhibition to nucleic acid interactions. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in developing new therapeutic strategies.
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